(2E,13Z)-2,13-Octadecadienol

Übersicht

Beschreibung

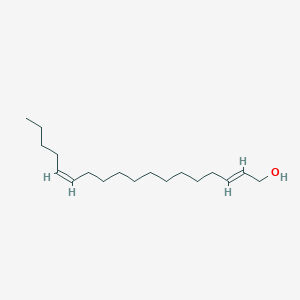

(2E,13Z)-2,13-Octadecadienol is a long-chain unsaturated alcohol with two double bonds located at the second and thirteenth positions. This compound is known for its role as a sex pheromone in certain insect species, particularly in clearwing moths. It is a significant molecule in the study of chemical ecology and insect behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Doebner condensation of hexadec-11-ynal with malonic acid, which introduces the 2E double bond . The resulting intermediate is then subjected to reduction and acetylation to yield the desired product.

Industrial Production Methods

Industrial production of (2E,13Z)-2,13-Octadecadienol often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure the correct geometric configuration of the double bonds.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,13Z)-2,13-Octadecadienol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol to the corresponding aldehyde or carboxylic acid.

Reduction: The double bonds can be reduced to yield a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as acetates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.

Major Products

Oxidation: (2E,13Z)-2,13-Octadecadienal or (2E,13Z)-2,13-Octadecadienoic acid.

Reduction: 2,13-Octadecanol.

Substitution: (2E,13Z)-2,13-Octadecadienyl acetate.

Wissenschaftliche Forschungsanwendungen

Pheromone Component in Insect Behavior

One of the primary applications of (2E,13Z)-2,13-octadecadienol is its identification as a sex pheromone component in various moth species. Research has shown that this compound can influence mating behaviors and attract male moths to females.

- Apple Clearwing Moth : In studies involving the apple clearwing moth (Synanthedon myopaeformis), (2E,13Z)-octadecadienyl acetate was identified as a major pheromone component. Although (2E,13Z)-octadecadienol itself was not the primary attractant, it was noted as a significant component in the pheromone blend that elicited strong antennal responses from male moths .

- Raspberry Crown Borer : The raspberry crown borer (Pennisetia marginata) also utilizes (2E,13Z)-octadecadienol as part of its pheromone system. It was observed that this compound acts as an antagonist when combined with other pheromone components, thereby influencing the effectiveness of the attractants used in traps .

- Banana Moth : In the case of the banana moth (Opogona sacchari), (2E,13Z)-octadecadienal was found to be more effective than its alcohol counterpart in attracting males during field trials. This suggests that while (2E,13Z)-octadecadienol may not be the primary attractant, it plays a role in the overall pheromonal communication system .

Potential in Pest Management

The applications of this compound extend into pest management strategies through its use in trapping and monitoring pest populations.

- Monitoring Systems : The use of synthetic versions of (2E,13Z)-octadecadienol and its derivatives can enhance monitoring systems for various moth species. By understanding the specific ratios and combinations of these compounds that attract males, researchers can develop more effective traps for pest control .

- Mating Disruption Techniques : The integration of (2E,13Z)-octadecadienol into mating disruption strategies is being explored. By saturating an area with this compound or similar pheromonal blends, it is possible to confuse male moths and reduce mating success rates. This technique has shown promise in managing populations of pests like the raspberry crown borer .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Wirkmechanismus

The primary mechanism of action of (2E,13Z)-2,13-Octadecadienol is its role as a sex pheromone. It binds to specific receptors on the antennae of male insects, triggering a behavioral response that leads them to the female. The molecular targets are olfactory receptors, and the pathway involves signal transduction mechanisms that result in attraction behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E,13Z)-2,13-Octadecadienal: The aldehyde analog of (2E,13Z)-2,13-Octadecadienol.

(2E,13Z)-2,13-Octadecadienoic acid: The carboxylic acid analog.

(2E,13Z)-2,13-Octadecadienyl acetate: The acetate ester analog.

Uniqueness

This compound is unique due to its specific double bond configuration and its role as a sex pheromone. While its analogs also play roles in chemical signaling, the alcohol form is particularly significant in the study of insect behavior and ecology.

Biologische Aktivität

(2E,13Z)-2,13-Octadecadienol, a long-chain unsaturated alcohol, is primarily recognized for its role as a sex pheromone component in various moth species. This compound has garnered attention due to its biological activities, particularly in the context of insect behavior and potential applications in pest management.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and two double bonds located at the 2nd and 13th positions. Its molecular formula is , and it exhibits properties typical of fatty alcohols, including hydrophobicity and volatility.

Pheromonal Role

Research indicates that this compound functions as a sex pheromone in various Lepidoptera species. For instance, it has been identified as a key attractant for male moths of the Synanthedon tipuliformis species. In field studies, this compound was shown to synergize with other pheromone components to enhance male attraction, demonstrating both intraspecific and interspecific activities .

Insect Behavioral Studies

In behavioral assays, this compound exhibited significant activity in attracting male moths. For example:

- In a study involving S. tipuliformis, males were effectively attracted to traps containing this compound combined with other pheromonal components .

- The compound's effectiveness was further validated through gas chromatography-mass spectrometry (GC-MS), confirming its presence in pheromone gland extracts from virgin females .

Case Study 1: Attraction Mechanism

A comprehensive study assessed the attraction mechanism of this compound in S. tipuliformis. The findings revealed that:

- The compound alone was less attractive compared to blends with other pheromonal components.

- When combined with (3E,13Z)-octadecadienyl acetate, it significantly increased the catch rate of male moths in traps .

Case Study 2: Mating Disruption Application

Another research effort focused on the application of this compound in mating disruption strategies for pest control. The study demonstrated:

- A reduction in male captures by up to 89% when using a blend of this compound with other related pheromones.

- Long-term effects included decreased mating success and reduced pest populations over successive seasons .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(2E,13Z)-octadeca-2,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMGIOWVNOOBC-RAPDCGKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057577 | |

| Record name | (2E,13Z)-2,13-Octadecadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123551-47-3 | |

| Record name | 2,13-Octadecadien-1-ol, (2E,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,13Z)-2,13-Octadecadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,13-OCTADECADIEN-1-OL, (2E,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.